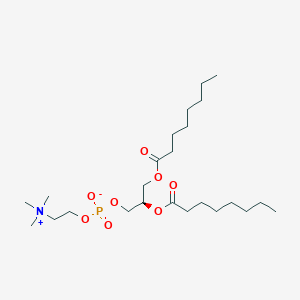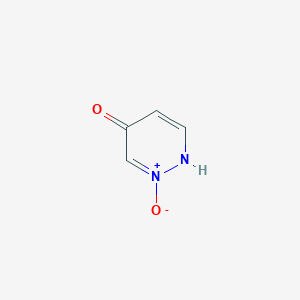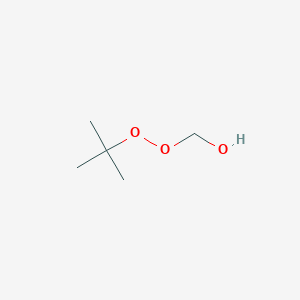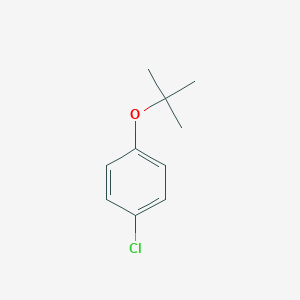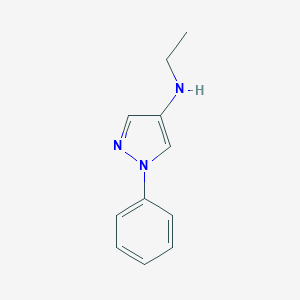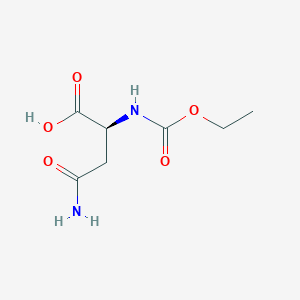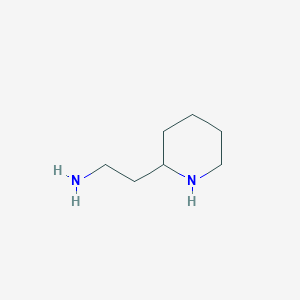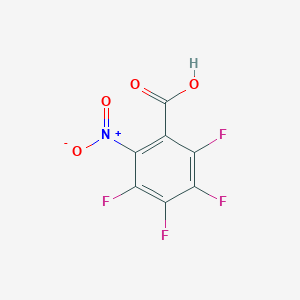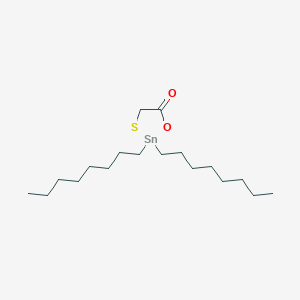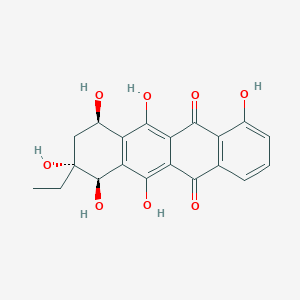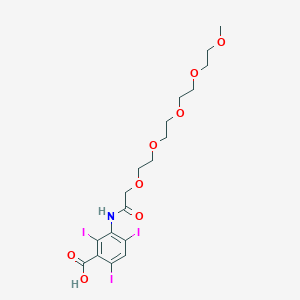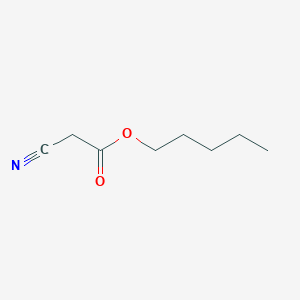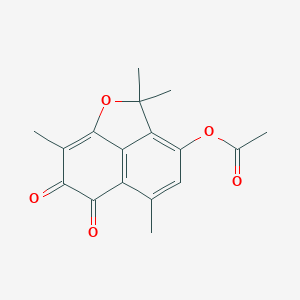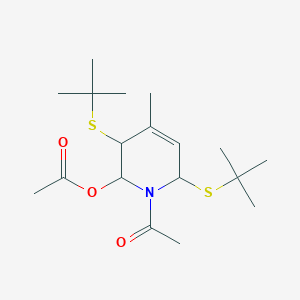
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-methyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-methyl-1,2,3,6-tetrahydropyridine (or TBOA) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for the removal of the neurotransmitter glutamate from the synaptic cleft.
作用機序
TBOA inhibits glutamate transporters by binding to their substrate-binding site. This leads to a decrease in the uptake of glutamate from the synaptic cleft, resulting in an increase in extracellular glutamate levels. The increase in extracellular glutamate levels can lead to neuronal excitotoxicity, which is believed to be a contributing factor in several neurological disorders.
生化学的および生理学的効果
The biochemical and physiological effects of TBOA have been extensively studied in vitro and in vivo. In vitro studies have shown that TBOA increases extracellular glutamate levels and induces neuronal excitotoxicity. In vivo studies have shown that TBOA can induce seizures and cause neuronal damage in animal models.
実験室実験の利点と制限
One of the main advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. This allows for the investigation of the role of glutamate transporters in neurological disorders and the pharmacology of glutamate transporters as therapeutic targets. However, the use of TBOA in lab experiments is limited by its potential toxicity and the need for careful dosing to avoid neuronal damage.
将来の方向性
There are several future directions for the use of TBOA in scientific research. One direction is the investigation of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the development of more potent and selective glutamate transporter inhibitors for use as therapeutic agents. Additionally, the use of TBOA in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
合成法
TBOA can be synthesized through a multi-step process that involves the reaction of tert-butylthiol with 4-methyl-2-pyridone, followed by acetylation and acylation. The final product is obtained through purification by column chromatography. The synthesis method of TBOA has been described in detail in several scientific publications.
科学的研究の応用
TBOA has been extensively used in scientific research to investigate the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to study the pharmacology of glutamate transporters and their potential as therapeutic targets. TBOA has been shown to be a potent inhibitor of glutamate transporters, leading to an increase in extracellular glutamate levels and neuronal excitotoxicity.
特性
CAS番号 |
18794-22-4 |
|---|---|
製品名 |
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-methyl-1,2,3,6-tetrahydropyridine |
分子式 |
C18H31NO3S2 |
分子量 |
373.6 g/mol |
IUPAC名 |
[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C18H31NO3S2/c1-11-10-14(23-17(4,5)6)19(12(2)20)16(22-13(3)21)15(11)24-18(7,8)9/h10,14-16H,1-9H3 |
InChIキー |
ZIBQZACYDHZNNM-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C(C1SC(C)(C)C)OC(=O)C)C(=O)C)SC(C)(C)C |
正規SMILES |
CC1=CC(N(C(C1SC(C)(C)C)OC(=O)C)C(=O)C)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
